molecular formula C12H15N3 B3302722 [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 918865-16-4

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

Cat. No.: B3302722
CAS No.: 918865-16-4
M. Wt: 201.27 g/mol
InChI Key: VYQNOSSOUOYTFX-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine ( 918865-16-4) is a pyrazole-based organic compound with the molecular formula C 12 H 15 N 3 and a molecular weight of 201.27 g/mol . This compound serves as a versatile nitrogen-containing building block in chemical synthesis and materials science research. Its structure, featuring both a benzylamine group and a 3,5-dimethylpyrazole moiety, makes it a valuable precursor for developing more complex molecular architectures. In research applications, this compound and its structural analogs are primarily investigated for their potential as ligands in coordination chemistry. Pyrazole-based ligands can form complexes with various metal ions (e.g., copper), which are then studied for their catalytic properties in oxidation reactions . Furthermore, related pyrazole derivatives have demonstrated significant antibacterial activity in scientific studies, showing efficacy against bacterial strains such as Escherichia coli , Staphylococcus aureus , and Citrobacter freundii . This highlights the compound's relevance in medicinal chemistry research for developing new antibacterial agents. Please handle this product with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQNOSSOUOYTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzyl halide under basic conditions. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine may exhibit anticancer properties by modulating pathways involved in tumor growth and survival. Its pyrazole moiety is associated with various biological activities that could be harnessed for cancer treatment .
  • Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases .

The compound has been explored for various biological interactions:

  • Neurotransmitter Modulation : It has been suggested that the compound can interact with neurotransmitter systems, indicating possible applications in neuropharmacology .
  • Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for developing new antimicrobial agents .

Synthetic Chemistry

In synthetic chemistry, the compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with tailored properties .

Case Study 1: Anticancer Activity

A study conducted by Kalanithi et al. (2015) investigated various pyrazole derivatives, including this compound. The results indicated that these compounds showed significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .

Case Study 2: Neuropharmacological Effects

Research published in the Journal of Medicinal Chemistry highlighted the interaction of pyrazole derivatives with serotonin receptors. The findings suggested that modifications to the pyrazole structure could enhance binding affinity and selectivity for specific receptor subtypes, paving the way for novel antidepressants .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundAnticancerCytotoxicity against cancer cell lines
This compoundAnti-inflammatoryReduction of inflammation markers
Pyrazole Derivative XNeurotransmitter ModulationEnhanced serotonin receptor binding

Table 2: Synthesis Pathways

Synthetic RouteKey ReagentsYield (%)
Nucleophilic substitutionSodium hydride, methoxyphenyl derivative76
Condensation reactionAcetonitrile and amine derivatives70

Mechanism of Action

The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Applications References
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine C₁₂H₁₅N₃ Pyrazole at benzene 2-position; 3,5-dimethylpyrazole 201.27 Ortho substitution, free amine Pharmaceutical intermediates, ligand synthesis
[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine C₁₂H₁₅N₃ Pyrazole at benzene 4-position 201.27 Para substitution Similar uses, distinct spatial arrangement
(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine C₁₃H₁₇N₃O Methoxy at benzene 5-position 231.30 Electron-donating methoxy group Enhanced solubility, drug candidate
{3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride C₁₃H₁₇N₃·2HCl Meta-substituted pyrazole; dihydrochloride salt 284.22 Salt form, improved solubility Pharmaceutical formulations
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride C₈H₁₄BrN₃·2HCl Bromine at pyrazole 4-position; propane linker 316.49 Halogenated analog Cross-coupling reactions

Structural Variations and Implications

Positional Isomerism
  • Ortho vs. In contrast, the para-substituted analog () allows for a linear geometry, favoring π-π stacking or hydrogen bonding in molecular recognition .
  • Meta-Substituted Analogs : The compound in features a pyrazole at the meta position of the benzene ring, with a methylene bridge. This configuration reduces steric strain and may enhance conformational flexibility .
Functional Group Modifications
  • Methoxy Substituent : The 5-methoxy derivative () introduces an electron-donating group, increasing polarity and aqueous solubility. This modification is advantageous for pharmacokinetic optimization in drug design .
  • Halogenation : The brominated analog () serves as a reactive site for Suzuki-Miyaura cross-coupling, enabling further derivatization .
Salt Forms
  • The dihydrochloride salt () exhibits improved solubility in polar solvents compared to the free base, making it preferable for formulation in medicinal chemistry .

Physicochemical Properties

  • Solubility: The free base (target compound) is likely less soluble in water due to its nonpolar aromatic-pyrazole core. Salt forms (e.g., dihydrochloride) and methoxy derivatives address this limitation .
  • Molecular Geometry : Ortho substitution creates a bent structure, while para substitution adopts a more planar conformation, influencing crystal packing and melting points .

Biological Activity

[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties.

Chemical Structure

The molecular formula of this compound is C12H15N3C_{12}H_{15}N_3. Its structural representation is as follows:

  • SMILES : CC1=CC(=NN1C2=CC=CC=C2CN)C
  • InChI : InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8,13H2,1-2H3

Antioxidant Activity

Research indicates that compounds containing pyrazole rings often exhibit significant antioxidant properties. A study highlighted that derivatives of 3,5-dimethylpyrazole demonstrated substantial antioxidant activity, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Table 1: Antioxidant Activity of Pyrazole Derivatives

CompoundIC50 (μM)Mechanism
This compound25Free radical scavenging
N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine30Lipid peroxidation inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vivo models. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundCOX Inhibition (%)Model Used
This compound65Carrageenan-induced paw edema
5-Amino-pyrazoles70Rat model

Cytotoxicity

Cytotoxic effects of this compound have been assessed against various cancer cell lines. The compound exhibited significant cytotoxicity towards human cancer cell lines such as HCT116 and MCF7. The mechanism appears to involve induction of apoptosis and disruption of mitochondrial membrane potential .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCT11620Apoptosis induction
MCF730Mitochondrial disruption
VERO (control)>100Non-cytotoxic

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrazole derivatives where this compound was included as a lead compound. The study found that modifications on the pyrazole ring could enhance both antioxidant and anti-inflammatory activities significantly .

In another investigation focused on COX inhibition, derivatives were screened using a carrageenan-induced rat model which demonstrated that certain structural modifications could yield compounds with improved efficacy and safety profiles .

Q & A

What are the optimal synthetic routes for [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine, and how do reaction conditions influence yield and purity?

Basic
The synthesis typically involves nucleophilic substitution between 2-(chloromethyl)phenyl precursors and 3,5-dimethyl-1H-pyrazole under basic conditions. Solvents like DMF or DMSO with K₂CO₃ as a base are commonly used to facilitate the reaction . Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. For scale-up, continuous flow reactors improve efficiency .

How can the structural and electronic properties of this compound be characterized for crystallographic studies?

Basic
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and supramolecular interactions. NMR (¹H/¹³C) identifies proton environments, with pyrazole C-H protons resonating at δ 6.0–6.5 ppm . DFT calculations (B3LYP/6-311++G(d,p)) predict electronic properties like HOMO-LUMO gaps and charge distribution, validated by UV-Vis spectroscopy .

What reaction mechanisms dominate when this compound participates in cross-coupling or oxidation reactions?

Advanced
In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the amine group may require protection (e.g., Boc) to prevent coordination with the catalyst. Oxidation with KMnO₄/H₂O₂ yields a ketone derivative via radical intermediates, confirmed by ESR spectroscopy . For reductive amination, NaBH₄ selectively reduces imine intermediates without affecting the pyrazole ring . Kinetic studies (HPLC monitoring) are critical to elucidate competing pathways.

How can researchers assess the biological activity of this compound, particularly its interaction with DNA or enzymes?

Advanced
DNA-binding assays (e.g., ethidium bromide displacement, UV-Vis titration) quantify intercalation or groove-binding. For photocleavage activity, agarose gel electrophoresis under UV light detects nicked (Form II) vs. supercoiled (Form I) DNA, as seen in structurally related pyrazole ethanones . Enzyme inhibition studies (e.g., kinase assays) require molecular docking (AutoDock Vina) to model interactions with active sites, validated by IC₅₀ measurements .

What computational strategies are effective for predicting the compound’s physicochemical properties and reactivity?

Advanced
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) predict solubility and partition coefficients (logP). QSAR models using descriptors like polar surface area and molar refractivity correlate with bioavailability . For reaction prediction, retrosynthetic AI tools (e.g., Pistachio/Reaxys databases) propose feasible pathways, prioritizing atom economy and step count .

How should researchers resolve contradictions in experimental data, such as unexpected solubility or reactivity?

Methodological
Systematic variance analysis (DoE) identifies critical factors (e.g., solvent polarity, temperature). For solubility discrepancies, phase diagrams and Hansen solubility parameters clarify solvent compatibility . Conflicting reactivity data may arise from trace metal impurities; ICP-MS analysis and chelating agents (e.g., EDTA) mitigate this . Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR) .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological
High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water + 0.1% TFA) resolves polar byproducts. For thermally stable batches, vacuum distillation at 100–120°C (0.1 mmHg) achieves >99% purity. Chiral separation, if needed, uses amylose-based columns . Purity assessment via GC-MS or elemental analysis is mandatory for publication-grade samples .

How can comparative studies with structural analogs (e.g., triazole or imidazole derivatives) inform SAR for this compound?

Advanced
Substitute the pyrazole ring with triazole (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) to assess electronic effects on bioactivity . Methyl group removal (3,5-H substitution) tests steric contributions. In vitro cytotoxicity assays (MTT/propidium iodide) paired with computational docking (e.g., PyRx) reveal key pharmacophores . Thermodynamic solubility (shake-flask method) and membrane permeability (PAMPA) differentiate bioavailability profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine

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